molecular formula C24H25N3O4S B11430948 3-(4-Methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-Methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430948
M. Wt: 451.5 g/mol
InChI Key: NVSRSSDORVYGOS-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by the presence of a pyridothiadiazine core, substituted with a 4-methylphenyl group and a 2,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridothiadiazine ring.

    Substitution Reactions:

    Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound may inhibit enzyme activity, block receptor binding, or interfere with protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-6-OXO-8-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: Similar structure but with different substitution pattern on the trimethoxyphenyl group.

    3-(4-METHYLPHENYL)-6-OXO-8-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: Another isomer with a different arrangement of methoxy groups.

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-6-OXO-8-(2,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-(4-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O4S/c1-15-5-7-16(8-6-15)26-13-27-23(28)10-17(19(12-25)24(27)32-14-26)18-9-21(30-3)22(31-4)11-20(18)29-2/h5-9,11,17H,10,13-14H2,1-4H3

InChI Key

NVSRSSDORVYGOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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